molecular formula C8H18SSi B14649883 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol CAS No. 49592-52-1

3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol

Cat. No.: B14649883
CAS No.: 49592-52-1
M. Wt: 174.38 g/mol
InChI Key: QTQZBYVPEZQPOB-UHFFFAOYSA-N
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Description

3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol is an organosilicon compound characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further bonded to a dimethyl(prop-2-en-1-yl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol typically involves the reaction of an appropriate alkyl halide with a thiol reagent. One common method is the reaction of 3-chloropropane-1-thiol with dimethyl(prop-2-en-1-yl)silane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alkanes.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Investigated for its potential role in biochemical pathways involving thiol groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol involves its interaction with various molecular targets, primarily through the thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxydimethylsilyl)propane-1-thiol
  • 3-(Trimethylsilyl)propane-1-thiol
  • 3-(tert-Butyldimethylsilyl)propane-1-thiol

Uniqueness

3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol is unique due to the presence of the prop-2-en-1-yl group attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased reactivity and potential for forming complex molecular architectures.

Properties

CAS No.

49592-52-1

Molecular Formula

C8H18SSi

Molecular Weight

174.38 g/mol

IUPAC Name

3-[dimethyl(prop-2-enyl)silyl]propane-1-thiol

InChI

InChI=1S/C8H18SSi/c1-4-7-10(2,3)8-5-6-9/h4,9H,1,5-8H2,2-3H3

InChI Key

QTQZBYVPEZQPOB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCS)CC=C

Origin of Product

United States

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